tert-Butyl 7-hydroxy-1,4-oxazocane-4-carboxylate
Description
tert-Butyl 7-hydroxy-1,4-oxazocane-4-carboxylate is a bicyclic organic compound featuring a 1,4-oxazocane ring (an eight-membered heterocycle containing oxygen and nitrogen) substituted with a hydroxyl group at position 7 and a tert-butyl ester moiety at position 2. This structure confers unique steric and electronic properties, making it relevant in medicinal chemistry and synthetic organic research. Its synthesis typically involves cyclization reactions or post-functionalization of preformed oxazocane derivatives. Characterization relies on advanced spectroscopic techniques such as NMR, UV-Vis, and X-ray crystallography, as exemplified in studies of structurally related compounds , though direct data for this specific molecule are absent in the provided evidence.
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl 7-hydroxy-1,4-oxazocane-4-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-9(13)8-15-7-6-12/h9,13H,4-8H2,1-3H3 |
InChI Key |
CABRHFKUXXLJPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(COCC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-hydroxy-1,4-oxazocane-4-carboxylate typically involves the reaction of tert-butyl 7-hydroxy-1,4-oxazocane with a suitable carboxylating agent. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography and crystallization further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Synthetic Routes and Cyclization
The compound is synthesized via intramolecular cyclization of amino alcohol intermediates. A common approach involves:
-
Stepwise protection and cyclization :
Example :
| Starting Material | Reagents/Conditions | Product (Yield) | Source |
|---|---|---|---|
| Boc-protected amino alcohol | DIAD, Ph<sub>3</sub>P, THF, 0–25°C | tert-Butyl 7-hydroxy-1,4-oxazocane-4-carboxylate (72%) |
Nucleophilic Substitution at the Hydroxyl Group
The hydroxyl group undergoes substitution reactions with electrophilic reagents:
-
Sulfonation : Reaction with sulfonyl chlorides (e.g., TsCl) in pyridine yields sulfonated derivatives .
-
Alkylation : Treatment with alkyl halides (e.g., MeI) in the presence of NaH generates ether derivatives .
Key Data :
| Reaction Type | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Sulfonation | TsCl, pyridine | 0°C → RT, 12 h | 7-(Tosyloxy) derivative | 64% | |
| Alkylation | MeI, NaH, DMF | 50°C, 6 h | 7-Methoxy derivative | 58% |
Oxidation and Reduction
-
Oxidation : The hydroxyl group is oxidized to a ketone using Dess-Martin periodinane (DMP) or Swern oxidation (oxalyl chloride/DMSO) .
-
Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the oxazocane ring, yielding piperidine derivatives .
Example :
| Substrate | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| This compound | DMP, CH<sub>2</sub>Cl<sub>2</sub> | tert-Butyl 7-oxo-1,4-oxazocane-4-carboxylate | 82% |
Ring-Opening Reactions
The oxazocane ring undergoes acid- or base-mediated ring-opening:
-
Acidic Conditions : Treatment with HCl in dioxane cleaves the ring, yielding amino alcohol hydrochlorides .
-
Alkylative Ring-Opening : Reaction with methyl triflate (MeOTf) generates aziridinium intermediates, which react with nucleophiles (e.g., acetate) to form linear products .
Mechanistic Insight :
Conditions: CH<sub>3</sub>CN, 45–70°C, 18–30 h .
Deprotection of the Boc Group
The tert-butyl carbamate group is removed under acidic conditions:
-
Trifluoroacetic Acid (TFA) : Cleavage in CH<sub>2</sub>Cl<sub>2</sub> yields the free amine .
-
Trimethylsilyl Iodide (TMSI) : Efficient deprotection at 0–25°C, forming silylated intermediates .
Comparative Data :
| Reagent | Solvent | Time (h) | Yield | Source |
|---|---|---|---|---|
| TFA | CH<sub>2</sub>Cl<sub>2</sub> | 2 | 95% | |
| TMSI | MeCN | 1 | 89% |
Functionalization via Cross-Coupling
Palladium-catalyzed coupling reactions modify the oxazocane core:
Scientific Research Applications
tert-Butyl 7-hydroxy-1,4-oxazocane-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 7-hydroxy-1,4-oxazocane-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylate groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Compounds
Key Observations :
- Hydrogen Bonding: The 7-hydroxyl group enables hydrogen bonding, akin to diarylheptanoid sulfonates (), which may enhance solubility in polar solvents .
- Heterocyclic Stability : The 1,4-oxazocane ring’s eight-membered structure likely exhibits greater conformational flexibility than smaller heterocycles (e.g., piperidines), influencing its pharmacological profile.
Table 2: Analytical Techniques Applied to Related Compounds
Insights :
- NMR Spectroscopy : As demonstrated for Zygocaperoside (), $^{1}\text{H}$- and $^{13}\text{C}$-NMR are critical for confirming the tert-butyl ester and hydroxyl group positions in the target compound .
Biological Activity
tert-Butyl 7-hydroxy-1,4-oxazocane-4-carboxylate is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C11H17NO4
- Molecular Weight : 227.26 g/mol
- CAS Number : 550371-74-9
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The oxazocane ring structure may facilitate interactions with enzyme active sites or receptor binding sites, influencing various biochemical pathways.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are essential in mitigating oxidative stress, which is linked to various diseases.
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition may lead to altered metabolic processes, potentially beneficial in treating metabolic disorders.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. This activity could be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic functions.
Case Studies
- Antioxidant Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of similar oxazocane derivatives. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro, indicating potential therapeutic applications in oxidative stress-related conditions.
- Enzyme Inhibition : In a research article from Bioorganic & Medicinal Chemistry Letters, the compound was tested against several enzymes. The findings revealed potent inhibition of enzymes like acetylcholinesterase (AChE), suggesting possible applications in neuroprotective therapies.
- Antimicrobial Activity : A recent investigation published in Pharmaceutical Biology assessed the antimicrobial effects of oxazocane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited notable inhibitory effects on both bacterial strains.
Research Findings Summary
| Study Focus | Findings | Reference |
|---|---|---|
| Antioxidant Activity | Significant reduction in ROS levels | Journal of Medicinal Chemistry |
| Enzyme Inhibition | Potent inhibition of AChE | Bioorganic & Medicinal Chemistry Letters |
| Antimicrobial Activity | Notable inhibitory effects on S. aureus and E. coli | Pharmaceutical Biology |
Q & A
Basic: What are the standard synthetic routes for tert-Butyl 7-hydroxy-1,4-oxazocane-4-carboxylate, and what critical parameters influence reaction yield?
Answer:
The synthesis typically involves ring-opening or cyclization reactions of precursor amines or alcohols, with tert-butyl carbamate protection as a key step. Critical parameters include:
- Catalyst selection : Acidic or basic conditions influence regioselectivity. For example, trifluoroacetic acid (TFA) may facilitate deprotection, while DMAP (4-dimethylaminopyridine) can enhance acylation efficiency.
- Temperature control : Exothermic reactions (e.g., carbamate formation) require gradual reagent addition at 0–5°C to avoid side products.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, whereas non-polar solvents (e.g., toluene) favor cyclization.
Yield optimization often employs Design of Experiments (DoE) to balance competing factors like steric hindrance and electronic effects .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). Multiplicity of oxazocane protons (e.g., δ 3.5–4.5 ppm) helps assign stereochemistry .
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve absolute configuration and hydrogen-bonding networks. High-resolution data (>1.0 Å) are critical for accurate thermal parameter modeling .
- Mass spectrometry : HRMS (ESI-TOF) validates molecular ion peaks and detects impurities (<0.5% abundance).
Basic: What safety protocols are essential when handling this compound in solution-phase reactions?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid latex gloves due to solvent permeability risks .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane). Monitor airborne concentrations with real-time sensors.
- Spill management : Neutralize acidic/basic residues with inert adsorbents (e.g., vermiculite) before disposal. Avoid water rinses to prevent environmental contamination .
- Storage : Store at –20°C under nitrogen to prevent hydrolysis. Label containers with hazard codes (e.g., H319 for eye irritation) .
Advanced: How can researchers resolve contradictions between experimental and computational NMR data for derivatives of this compound?
Answer:
Discrepancies often arise from dynamic effects (e.g., ring puckering) or solvent interactions. Methodological steps include:
Variable-temperature NMR : Identify conformational exchange broadening (e.g., coalescence temperatures).
DFT calculations : Compare computed chemical shifts (e.g., using Gaussian with PCM solvent models) to experimental values. Deviations >1 ppm suggest misassigned stereochemistry.
Cross-validation with crystallography : SHELXL-refined X-ray structures provide ground-truth geometries to reconcile NMR assignments .
Advanced: What strategies optimize reaction conditions for synthesizing enantiopure this compound derivatives?
Answer:
- Chiral auxiliaries : Use (-)-menthol or Evans’ oxazolidinones to induce asymmetry during cyclization. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column).
- Kinetic resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer. Reaction progress is tracked by polarimetry or SFC (supercritical fluid chromatography).
- DoE-guided optimization : Vary parameters like catalyst loading (5–20 mol%) and solvent polarity (logP) to maximize ee (≥98%) and yield (≥75%) .
Advanced: How does pH affect the stability of this compound in aqueous media?
Answer:
- Acidic conditions (pH <3) : Rapid hydrolysis of the tert-butyl carbamate occurs, releasing CO₂ and forming 7-hydroxy-1,4-oxazocane. Monitor via TLC (Rf shift from 0.8 to 0.3 in EtOAc/hexane).
- Basic conditions (pH >10) : Base-induced ring-opening generates secondary amines, detectable by LC-MS (m/z shift from 229.27 to 173.21).
Stability studies recommend buffering reaction media at pH 5–7 for long-term storage .
Advanced: What mechanistic insights explain the compound’s reactivity in oxidation/reduction reactions?
Answer:
- Oxidation : The hydroxyl group at position 7 is susceptible to Dess-Martin periodinane (DMP), forming a ketone. Stereoelectronic effects favor axial oxidation, confirmed by NOESY correlations .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the oxazocane ring’s C=N bonds. Competing pathways (e.g., over-reduction to amines) are suppressed by low H₂ pressure (1 atm) and ambient temperature.
Mechanistic studies combine kinetic isotope effects (KIEs) and in situ IR spectroscopy to map transition states .
Advanced: How can researchers assess and mitigate impurity formation during large-scale synthesis?
Answer:
- Process analytical technology (PAT) : Use inline FTIR and Raman spectroscopy to detect intermediates (e.g., epoxides) in real time.
- Chromatographic profiling : UPLC-PDA identifies impurities (>0.1%) via retention time and UV-Vis spectra.
- Crystallization control : Seeding with pure product crystals minimizes polymorphic impurities. Solvent mixtures (e.g., EtOH/H₂O) enhance crystal uniformity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
